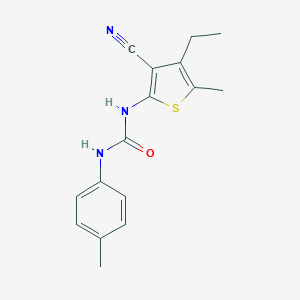
N-(3-cyano-4-ethyl-5-methylthien-2-yl)-N'-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4-ethyl-5-methylthien-2-yl)-N'-(4-methylphenyl)urea, commonly known as compound A, is a synthetic chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of compound A involves the inhibition of certain enzymes and signaling pathways in the body. Specifically, it has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound A has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using compound A in lab experiments is its relatively low toxicity and high stability. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on compound A. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the role of protein kinases in various cellular processes. Additionally, further studies on the pharmacokinetics and pharmacodynamics of compound A could lead to the development of more effective treatments for a variety of diseases.
合成方法
The synthesis of compound A involves the reaction of 4-methylphenyl isocyanate with 3-cyano-4-ethyl-5-methylthiophene-2-carboxylic acid, followed by the addition of a base to form the final product. The synthesis of compound A has been extensively studied and optimized to ensure high yields and purity of the final product.
科学研究应用
Compound A has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have potential as an anticancer agent, as well as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
产品名称 |
N-(3-cyano-4-ethyl-5-methylthien-2-yl)-N'-(4-methylphenyl)urea |
|---|---|
分子式 |
C16H17N3OS |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C16H17N3OS/c1-4-13-11(3)21-15(14(13)9-17)19-16(20)18-12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H2,18,19,20) |
InChI 键 |
LPQNRQWIOWRGCG-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C#N)NC(=O)NC2=CC=C(C=C2)C)C |
规范 SMILES |
CCC1=C(SC(=C1C#N)NC(=O)NC2=CC=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)

